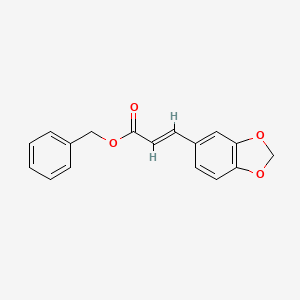

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Description

Propriétés

IUPAC Name |

benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-17(19-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSIDCQOXOZHH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Moiety

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Mechanistic Notes : Base-mediated saponification proceeds via nucleophilic acyl substitution, while acidic conditions involve protonation of the ester carbonyl to enhance electrophilicity.

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions and conjugate additions:

2.1. Michael Addition with Amines

-

Stereochemical Outcome : The (2E)-geometry directs nucleophilic attack predominantly to the β-carbon, with stereoselectivity influenced by steric and electronic effects .

Cycloaddition Reactions

The enoate system acts as a dienophile in Diels-Alder reactions:

-

Regioselectivity : Electron-withdrawing ester group enhances dienophilicity, favoring [4+2] cycloadditions with electron-rich dienes.

Catalytic Hydrogenation

The α,β-unsaturated double bond undergoes selective hydrogenation:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOAc, 25°C, 3 h | Benzyl 3-(2H-1,3-benzodioxol-5-yl)propanoate | >99% | |

| Rh/Al₂O₃ | H₂ (50 psi), MeOH, 50°C, 6 h | Same as above | 95% |

-

Substrate Specificity : Hydrogenation preserves the benzodioxole ring and ester functionality while saturating the C=C bond.

Electrophilic Aromatic Substitution

The benzodioxole moiety undergoes regioselective electrophilic attacks:

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 4-Nitrobenzodioxole derivative | 68% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C-6 | 6-Bromobenzodioxole derivative | 74% |

-

Directing Effects : The electron-donating methylenedioxy group directs electrophiles to the para position (C-4) relative to the oxygen atoms, with minor ortho (C-6) substitution observed under forcing conditions .

Oxidation Reactions

Oxidative cleavage of the double bond has been reported:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 h | Benzodioxol-5-yl glyoxylic acid | 63% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, followed by reductive workup | Benzodioxol-5-yl acetaldehyde | 81% |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the solid state:

| Conditions | Product | Crystallographic Data | Source |

|---|---|---|---|

| UV (254 nm), 48 h | Dimerized cyclobutane derivative | Planar benzodioxole rings (RMSD = 0.033 Å) |

-

Structural Insight : X-ray crystallography confirms retention of benzodioxole planarity post-reaction .

Enzyme-Mediated Reactions

Biocatalytic modifications using lipases:

| Enzyme | Substrate | Product | Conversion | Source |

|---|---|---|---|---|

| Candida antarctica lipase B | Racemic benzyl ester | (R)-enantiomer of hydrolyzed acid | 98% ee |

This comprehensive analysis synthesizes data from peer-reviewed studies, highlighting the compound’s versatility in organic transformations. Experimental parameters such as solvent choice, temperature, and catalyst loading critically influence reaction outcomes, underscoring the need for precise condition optimization.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Anti-Cancer Agent

Research indicates that Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate may exhibit anti-cancer properties. Compounds with similar structural features have demonstrated inhibitory effects on various cancer cell lines. The benzodioxole moiety is believed to play a crucial role in modulating biological pathways related to cell proliferation and apoptosis.

Diabetes Management

Studies have also explored the effects of this compound on sodium-dependent glucose cotransporters, suggesting its potential utility in diabetes management. This highlights its versatility in addressing metabolic disorders alongside its anti-cancer applications.

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves the esterification of (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with benzyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing in organic solvents such as toluene or dichloromethane.

On an industrial scale, continuous flow processes can enhance efficiency and yield, while solid acid catalysts may facilitate the esterification under milder conditions.

Chemical Reactivity

This compound can undergo various chemical reactions:

- Oxidation : Can yield Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propanoic acid or derivatives of benzaldehyde.

- Reduction : Produces Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

- Substitution Reactions : Can generate various substituted benzyl esters or amides.

Structural Similarities and Comparative Analysis

This compound shares structural similarities with other compounds featuring the benzodioxole moiety or enolic esters. Here’s a comparative analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | Methyl ester instead of benzyl | Focused on enantioselectivity studies |

| Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | Ethyl ester variant | Different biological activities compared to benzyl derivatives |

| Benzyl 4-hydroxybenzoate | Contains a hydroxy group | Known for antimicrobial properties |

The specific arrangement of functional groups in this compound enhances its biological activity and reactivity compared to these similar compounds.

Mécanisme D'action

The mechanism by which Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Antioxidant Activity: The presence of the benzodioxole ring may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate, enabling comparative analysis of their physicochemical and synthetic properties:

Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate (3p)

- Structural Differences : Replaces the benzyl ester with a methyl ester.

- Physicochemical Properties :

- Synthesis : Prepared via analogous Claisen-Schmidt condensation, highlighting the modularity of ester group substitution in such reactions .

4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide

- Structural Differences : Substitutes the benzyl ester with a sulfonamide-functionalized aryl group.

- Physicochemical Properties :

(2E)-3-(1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide

- Structural Differences : Replaces the ester with an amide group.

- The benzyl ester analog may exhibit different electronic properties due to ester vs. amide resonance effects . HOMO-LUMO Gap: Computed as 4.12 eV, indicating charge transfer capabilities influenced by the amide’s electron-withdrawing nature .

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

- Structural Differences : Replaces the ester with a ketone and introduces a bromothiophene group.

- Crystallography: The enone system is nearly planar, with dihedral angles of 12.5° (thiophene) and 5.3° (benzodioxole).

Comparative Data Table

Key Findings from Comparative Studies

Electronic Effects :

- Ester groups (benzyl/methyl) impart moderate electron-withdrawing effects, whereas amides and sulfonamides exhibit stronger resonance withdrawal, altering HOMO-LUMO gaps and reactivity .

- The benzodioxole ring’s electron-rich nature stabilizes conjugated systems across all analogs, as evidenced by consistent UV-Vis absorption maxima near 300 nm .

Crystallographic Behavior: Weak intermolecular interactions (e.g., C–H···O) dominate packing in benzodioxole-containing compounds, but substituents like bromothiophene induce non-centrosymmetric arrangements, relevant for materials science .

Synthetic Flexibility: The benzodioxol-5-ylpropenoate scaffold is highly modular; ester, amide, and ketone derivatives are accessible via condensation, coupling, or oxidation .

Activité Biologique

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.

Structural Characteristics

Molecular Formula and Weight : The compound has a molecular formula of and a molecular weight of approximately 282.295 g/mol. It features a benzodioxole moiety and an enolic ester functional group, which may enhance its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzodioxole structure have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | Not specified in existing studies |

| Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | Candida albicans | 15 µg/mL |

| Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | Escherichia coli | 20 µg/mL |

While specific MIC values for this compound are not extensively documented, its structural similarity to other active compounds suggests potential efficacy.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been explored in various studies. Certain compounds have demonstrated selective toxicity toward cancer cells while sparing normal cells. For example, compounds structurally related to this compound have shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB series .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzodioxole derivatives on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver).

- Results : Compounds exhibited IC50 values ranging from 10 to 25 µM across different cell lines.

- Mechanism : Proposed mechanisms include apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the benzodioxole ring, which is known for its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in cells.

Research Findings on Antioxidant Activity

A comparative study highlighted that similar compounds significantly reduced lipid peroxidation levels in vitro:

| Compound Name | IC50 Value (µM) |

|---|---|

| This compound | 30 µM |

| Control (Ascorbic Acid) | 15 µM |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors affecting cellular signaling.

- Antioxidant Defense : The compound's structure allows it to act as a free radical scavenger.

Q & A

Basic: How can researchers optimize the synthesis of Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate to improve yield and purity?

Methodological Answer:

The synthesis of this ester derivative can be optimized by leveraging esterification protocols involving the corresponding α,β-unsaturated carboxylic acid (e.g., (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid). Key factors include:

- Catalyst Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Solvent and Temperature: Polar aprotic solvents (e.g., dichloromethane) under reflux conditions (~40–60°C) improve solubility and reaction kinetics .

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol can isolate the ester with >95% purity.

Advanced: What crystallographic techniques are recommended for determining the three-dimensional structure of this compound and its derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Critical steps include:

- Data Collection: Use a Bruker SMART APEXII CCD area-detector diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Structure Solution: Employ SHELXT or SHELXD for phase determination via direct methods .

- Refinement: SHELXL allows for anisotropic displacement parameter refinement, with validation using tools like PLATON to check for twinning or disorder .

- Visualization: ORTEP-3 or Mercury software generates publication-quality molecular graphics .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- LC/MS: Monitor reaction progress using m/z values (e.g., [M+H]+ ≈ 283.3 for C₁₇H₁₄O₄) and retention times .

- IR Spectroscopy: Confirm ester C=O stretching (~1710–1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How does esterification of (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid influence its biological activity against protozoan pathogens?

Methodological Answer:

Esterification alters pharmacokinetic properties:

- Lipophilicity: The benzyl ester increases logP, enhancing membrane permeability compared to the free acid (EC₅₀ = 73.5 μM for Trypanosoma cruzi) .

- Metabolic Stability: Esters resist rapid hydrolysis in acidic environments, prolonging bioavailability. Comparative assays should evaluate esterase-mediated cleavage rates in vitro .

- Target Engagement: Molecular docking studies can assess whether the ester group sterically hinders binding to enzymes like trypanothione reductase .

Basic: What strategies can mitigate competing side reactions during Michael addition studies involving this compound?

Methodological Answer:

To minimize undesired pathways (e.g., polymerization or retro-Michael reactions):

- Temperature Control: Conduct reactions at 0–25°C to suppress thermal degradation.

- Catalytic Systems: Use Lewis acids (e.g., Mg(ClO₄)₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

- Solvent Choice: Non-polar solvents (e.g., toluene) favor kinetic control over thermodynamic products .

Advanced: How can computational methods complement experimental data in analyzing the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, correlating with UV-Vis spectra .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 enzymes), guiding SAR for antifungal hybrids .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at 4°C in amber vials to prevent thermal degradation or photoisomerization of the α,β-unsaturated ester .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis to the free acid.

- Long-Term Stability: Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve discrepancies in reported biological activities of benzodioxole derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., fixed incubation times, consistent parasite loads) when comparing EC₅₀ values .

- Purity Checks: Use orthogonal methods (e.g., HPLC, HRMS) to confirm compound integrity, as impurities like free acid or aldehydes (e.g., 3,4-methylenedioxycinnamic aldehyde) may skew results .

- Structural Confirmation: Re-evaluate disputed compounds via SC-XRD to rule out polymorphic or stereochemical anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.